molecular formula C8H7NS B577458 5-Cyclopropylthiophene-3-carbonitrile CAS No. 1245643-73-5

5-Cyclopropylthiophene-3-carbonitrile

Cat. No. B577458
M. Wt: 149.211
InChI Key: HRYIHVSSBLATOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropylthiophene-3-carbonitrile is a chemical compound with the molecular formula C8H7NS and a molecular weight of 149.211 . It is intended for research use only.


Synthesis Analysis

The synthesis of cyclopropylthiophenes and their derivatives, including 5-Cyclopropylthiophene-3-carbonitrile, has been a topic of interest in the scientific community . The synthesis process involves various reactions and requires specific conditions .


Chemical Reactions Analysis

The chemical reactions involving 5-Cyclopropylthiophene-3-carbonitrile are complex and require specific conditions . The reactions often involve various cross-coupling or organometallic reactions .

Scientific Research Applications

  • Corrosion Inhibition : Bithiophene carbonitrile derivatives, including compounds similar to 5-Cyclopropylthiophene-3-carbonitrile, have been studied for their inhibitive effect on carbon steel corrosion in acidic solutions. These compounds show good inhibition efficiency, acting as mixed-type inhibitors and adsorbing onto the steel surface following the Langmuir isotherm. The study used a combination of weight loss technique, electrochemical techniques, and quantum chemical calculations (Bedair, Fouda, Ismail, & Mostafa, 2018).

  • Synthesis and Crystal Structures : Dicyanooligothiophenes, closely related to 5-Cyclopropylthiophene-3-carbonitrile, have been synthesized and their crystal structures determined by X-ray crystallography. This research contributes to the field of material science and offers insights into the properties of such compounds (Barclay, MacKinnon, & Oakley, 1997).

  • Antitumor Applications : Novel thiophene derivatives, including 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile, have been synthesized using the Gewald methodology. These compounds exhibit potential as antitumor agents against human tumor cell lines, such as hepatocellular carcinoma and breast cancer, highlighting their relevance in medical research and drug development (Khalifa & Algothami, 2020).

  • Heterocyclic Synthesis : Derivatives of thiophene carbonitriles, such as 5-acetyl-2-amino-4-phenylthiophen-3-carbonitrile, have been synthesized for exploring their potential in creating novel heterocyclic compounds. These studies contribute to the field of organic chemistry and the development of new chemical entities (Abdelrazek & Ead, 1988).

  • Three-Component Condensation : Research on the synthesis of dihydrofuran- and pyran-carbonitriles via a three-component reaction involving β-ketonitriles and pyridinium ylides demonstrates the versatility of thiophene derivatives in complex chemical reactions (Demidov, Osyanin, Osipov, & Klimochkin, 2021).

  • Corrosion Inhibitors for Mild Steel : Certain pyrrole-4-carbonitrile derivatives, related to the thiophene carbonitrile family, have been investigated for their efficiency as corrosion inhibitors for mild steel in acidic conditions. Their adsorption and inhibition effects were studied using experimental and theoretical methods (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Safety And Hazards

The safety data sheet for 5-Cyclopropylthiophene-3-carbonitrile suggests that it is not intended for human or veterinary use . It is recommended to immediately remove any clothing contaminated by the product and move out of the dangerous area .

properties

IUPAC Name

5-cyclopropylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-4-6-3-8(10-5-6)7-1-2-7/h3,5,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYIHVSSBLATOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CS2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745108
Record name 5-Cyclopropylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylthiophene-3-carbonitrile

CAS RN

1245643-73-5
Record name 5-Cyclopropyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245643-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
M Zhang, X Cui, X Chen, L Wang, J Li, Y Wu, L Hou… - Tetrahedron, 2012 - Elsevier
Sphos (2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl) adduct of cyclopalladated ferrocenylimine (IIe) exhibited highly catalytic activity for the Suzuki cross-coupling …
Number of citations: 27 www.sciencedirect.com

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